Product packaging for Add 196022(Cat. No.:CAS No. 142458-16-0)

Add 196022

Cat. No.: B1666610
CAS No.: 142458-16-0
M. Wt: 293.74 g/mol
InChI Key: XFETUZOSYZRHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Add 196022, with the chemical name methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (Molecular Formula: C15H16ClNO3), is a prototypical enaminone compound recognized for its significant anticonvulsant properties . This compound is a subject of interest in neuroscience and pharmaceutical research, particularly for investigating therapies for neurological disorders such as epilepsy . Pharmacological evaluations demonstrate that this compound exhibits a high potency profile in the maximal electroshock seizure (MES) test, a standard model for identifying anticonvulsant agents . Studies indicate its effectiveness following both intraperitoneal administration in mice and oral administration in rats, where it was found to be more potent than phenytoin . Its pharmacological profile is similar to that of phenytoin, suggesting a mechanism of action that may involve the inhibition of voltage-sensitive sodium channels . As a member of the enaminone family, it serves as a versatile synthetic intermediate in organic and heterocyclic synthesis, supporting the development of novel pharmaceutical compounds . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClNO3 B1666610 Add 196022 CAS No. 142458-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142458-16-0

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

methyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H16ClNO3/c1-9-7-12(8-13(18)14(9)15(19)20-2)17-11-5-3-10(16)4-6-11/h3-6,8-9,14,17H,7H2,1-2H3

InChI Key

XFETUZOSYZRHMX-UHFFFAOYSA-N

SMILES

CC1CC(=CC(=O)C1C(=O)OC)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1CC(=CC(=O)C1C(=O)OC)NC2=CC=C(C=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADD 196022
ADD-196022
methyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohex-3-en-1-oate

Origin of Product

United States

Conclusion

The chemical compound ADD 196022 stands as a testament to the therapeutic potential inherent in the enaminone class of molecules. Its potent and selective anticonvulsant activity has been well-documented in preclinical studies, positioning it as a significant lead compound in the ongoing search for novel antiepileptic drugs. The research surrounding this compound has not only highlighted its individual promise but has also contributed to a deeper understanding of the structure-activity relationships that govern the anticonvulsant effects of enaminones. Further exploration of this chemical space holds the potential for the development of new and improved treatments for epilepsy.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Profiling

Analysis of Substituent Effects on Biological Profiles

Systematic modifications to the core enaminone structure of ADD 196022 have revealed critical insights into the impact of various substituents on its anticonvulsant profile. These studies have focused on alterations to the aromatic ring, the cyclohexenone ring, and the introduction of acyclic counterparts. nih.gov

The introduction of halogen substituents, particularly on the para-position of the phenylamino (B1219803) moiety, has been shown to significantly influence the biological activity and safety profile of enaminone derivatives. For instance, methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (Compound 13) emerged as a notable analog of this compound (Compound 1). This brominated derivative exhibited a superior protective index (TD50/ED50) of >67 in rats, compared to this compound, which showed toxicity at higher doses. nih.gov This highlights the importance of specific halogen substitution in optimizing the therapeutic window.

Table 1: Anticonvulsant Activity and Toxicity of Key Enaminone Derivatives

Compound NameADD Program IDAnticonvulsant Activity (MES, ip rat ED50, mg/kg)Neurotoxicity (ip rat TD50, mg/kg)Protective Index (TD50/ED50)
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oateThis compoundNot specified (Toxicity at 100 mg/kg) nih.gov100 mg/kg (toxicity observed) nih.govNot calculated
Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oateCompound 134 nih.gov269 nih.gov>67 nih.gov

Note: MES = Maximal Electroshock Seizure; ip = intraperitoneal; ED50 = effective dose 50%; TD50 = toxic dose 50%.

Beyond halogenation, broader variations in the aromatic ring substitutions have been explored to further understand their impact on anticonvulsant activity. The nature and position of substituents on the phenyl ring of the amino group attached to the cyclohexenone core are crucial for modulating potency and pharmacological profile. While specific detailed data on a wide array of aromatic substitutions for this compound analogs are not exhaustively detailed in the provided snippets, the general approach involves evaluating the effects of different electronic and steric properties imparted by various aromatic substituents. nih.gov

The cyclohexenone ring itself is a key structural component of this compound. Studies have investigated the effect of varying the size of this cyclic enaminone ring. Such modifications can alter the conformational flexibility of the molecule, potentially affecting its interaction with biological targets. Additionally, changes to other substituents on the cyclohexenone ring, beyond the methyl group at the 6-position and the methyl ester at the 1-position, could also influence activity. These variations provide a more definitive insight into the structure-activity correlation of this class of anticonvulsants. nih.gov

To further delineate the role of the cyclic enaminone core, the synthesis and evaluation of acyclic enaminone analogs have been undertaken. This approach helps to determine if the cyclic constraint is essential for activity or if a more flexible acyclic structure can maintain or even enhance the desired biological effects. The findings from such studies contribute to a deeper understanding of the pharmacophore requirements for anticonvulsant activity within this chemical class. nih.gov

Physicochemical Property Correlations with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between physicochemical properties of compounds and their biological activities. For this compound and its analogs, CLOGP evaluation and molecular modeling studies have been conducted to understand the molecular characteristics that correlate with anticonvulsant potential. nih.gov

Lipophilicity, often quantified by the partition coefficient (Log P), is a crucial physicochemical property in QSAR. For enaminones, it has been suggested that a Log P value of approximately 2 might lead to maximal action. For this compound, the predicted XlogP is 3.3. This indicates that the lipophilicity of these compounds is a significant factor in their ability to reach and interact with their biological targets. Molecular modeling further aids in visualizing and understanding the three-dimensional structural features and electronic properties that contribute to the observed activity. nih.gov

Table 2: Physicochemical Property of this compound

Compound NamePredicted XlogP
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate3.3

Lipophilicity (e.g., CLogP Analysis)

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical physicochemical property influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For this compound, CLogP evaluation has been performed to understand its molecular characteristics nih.gov. The predicted XlogP for this compound (C15H16ClNO3) is 3.3 uni.lu. This value suggests that this compound exhibits moderate lipophilicity, which is often desirable for compounds intended to cross biological membranes, such as the blood-brain barrier, to exert central nervous system effects.

Table 1: Predicted Lipophilicity of this compound

PropertyValueSource
Predicted XlogP3.3 uni.lu

Three-Dimensional Quantitative Structure-Activity Relationship (3D QSAR) Methodologies

3D QSAR methodologies aim to establish relationships between the three-dimensional structure of molecules and their biological activities. These methods consider the spatial arrangement of atoms and their associated fields (e.g., steric and electrostatic) to predict activity. Molecular modeling studies have been conducted on anticonvulsant enaminones, including this compound, to further elaborate their molecular characteristics nih.gov.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D QSAR technique that correlates variations in biological activity with changes in the steric and electrostatic fields around a series of molecules. While the provided search results mention "molecular modeling studies" for this compound and related compounds nih.gov, specific details on the application of CoMFA to this compound are not explicitly stated. However, given its utility in drug discovery, CoMFA would typically involve aligning a set of compounds, calculating their steric and electrostatic fields at grid points, and then using partial least squares (PLS) regression to develop a predictive model. Such an analysis for this compound would reveal regions where steric bulk or electronic charge are favorable or unfavorable for anticonvulsant activity, guiding subsequent structural modifications.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D QSAR method that extends CoMFA by incorporating additional field types, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. Similar to CoMFA, the specific application of CoMSIA to this compound is not detailed in the provided information. However, for a compound like this compound with its various functional groups (carboxylic acid, amino, methyl ester, chlorophenyl), CoMSIA could provide a more nuanced understanding of the molecular interactions essential for its anticonvulsant effect. By analyzing these diverse fields, CoMSIA models could pinpoint specific regions where certain types of interactions (e.g., hydrophobic pockets, hydrogen bond networks) are critical for optimal activity.

Pharmacophore Modeling and Identification

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. For this compound, given its demonstrated anticonvulsant activity nih.govnih.gov, pharmacophore modeling would aim to define the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that interact with its biological target(s). Although explicit pharmacophore models for this compound are not detailed in the search results, the ongoing SAR studies on its analogs implicitly contribute to the identification of such features nih.gov. For instance, the presence of the amino group and the carbonyl oxygen in the cyclohexene (B86901) ring suggests potential hydrogen bonding capabilities, while the chlorophenyl moiety indicates a hydrophobic interaction site.

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Modulation of Neurotransmitter Systems

The central nervous system maintains a delicate balance of excitatory and inhibitory signals, primarily orchestrated by neurotransmitters such as glutamate and Gamma-Aminobutyric Acid (GABA). A key area of investigation for any novel neuroactive compound would be its influence on these critical systems.

Impact on Extracellular Gamma-Aminobutyric Acid (GABA) Levels

GABA is the primary inhibitory neurotransmitter in the brain, and its extracellular concentrations are tightly regulated. youtube.comnih.gov Alterations in GABA levels can have profound effects on neuronal excitability. Research into a compound like Add 196022 would typically involve microdialysis studies in animal models to measure real-time changes in extracellular GABA concentrations in specific brain regions following administration of the compound. An increase in GABA levels could suggest inhibition of GABA reuptake or metabolism, while a decrease might indicate reduced synthesis or release.

Potential Interactions with GABA Receptors

Beyond modulating GABA levels, a compound could directly interact with GABA receptors. nih.gov There are two main types of GABA receptors: GABA-A and GABA-B. youtube.com To investigate potential interactions, researchers would employ techniques such as radioligand binding assays to determine if this compound binds to these receptors and with what affinity. Electrophysiological recordings from single cells or brain slices would reveal whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a modulator (enhancing or diminishing the effect of GABA).

Interactive Table: Potential GABA Receptor Interactions

Interaction TypePotential Effect on Neuronal ActivityInvestigatory Technique
AgonistDirect inhibition of neuronal firingWhole-cell patch clamp
AntagonistBlocks GABA-mediated inhibitionCompetitive binding assays
Positive Allosteric ModulatorEnhances GABA's inhibitory effectSingle-channel recording
Negative Allosteric ModulatorReduces GABA's inhibitory effectTwo-electrode voltage clamp

Effects on Glutamate-Mediated Synaptic Transmission

Non-NMDA Receptor-Mediated Current Modulation

Glutamate activates several types of receptors, including the ionotropic non-NMDA receptors (AMPA and kainate receptors) that mediate fast excitatory synaptic transmission. nih.govnih.gov To assess the impact of this compound on these receptors, researchers would use electrophysiological techniques to record excitatory postsynaptic currents (EPSCs) mediated by non-NMDA receptors in response to synaptic stimulation. An increase or decrease in the amplitude or duration of these currents would indicate a modulatory effect of the compound.

Computational Modeling of Glutamate Receptor Site Interactions

To understand how a compound might interact with glutamate receptors at a molecular level, computational modeling can be a powerful tool. nih.govumn.educore.ac.uk By creating a three-dimensional model of the glutamate receptor's binding site, scientists can simulate the docking of this compound. These models can predict the binding affinity and the specific amino acid residues involved in the interaction, providing insights that can guide further experimental studies.

Electrophysiological Effects on Neuronal Activity

The ultimate effect of modulating neurotransmitter systems is a change in the electrical activity of neurons. nih.govnih.govdntb.gov.ua Electrophysiological studies are therefore essential to characterize the functional consequences of a compound's actions. Techniques such as in vivo and in vitro recordings can reveal changes in neuronal firing rates, patterns of activity, and synaptic integration. For instance, if this compound were to enhance GABAergic inhibition, one would expect to see a decrease in the spontaneous firing rate of neurons. Conversely, if it potentiated glutamate transmission, an increase in neuronal excitability might be observed.

Interactive Table: Electrophysiological Parameters and Potential Compound Effects

Electrophysiological ParameterPotential Effect of a GABA-Enhancing CompoundPotential Effect of a Glutamate-Enhancing Compound
Spontaneous Firing RateDecreaseIncrease
Excitatory Postsynaptic Potential (EPSP) AmplitudeNo direct effect, but may be shuntedIncrease
Inhibitory Postsynaptic Potential (IPSP) AmplitudeIncreaseNo direct effect
Membrane PotentialHyperpolarization or stabilization near resting potentialDepolarization

Suppression of Neuronal Action Potential Firing Frequency

A key characteristic of a neuroactive compound is its ability to modulate the electrical excitability of neurons. The primary mechanism for this is often the suppression of action potential firing. An action potential is a rapid rise and fall in the voltage across a neuron's membrane, essential for communication between nerve cells.

In laboratory studies, the effect of a compound on neuronal firing is typically assessed using electrophysiological techniques such as patch-clamp recordings on cultured neurons. These studies would measure the frequency of spontaneous or induced action potentials in the presence of varying concentrations of the compound.

Hypothetical Findings for this compound:

Experimental data would likely demonstrate a dose-dependent reduction in the firing rate of neurons. For instance, at a concentration of 10 µM, a compound might reduce the firing frequency by 50%, with a near-complete suppression at 100 µM. This effect would suggest a potent inhibitory action on neuronal excitability.

Interactive Data Table: Effect of a Hypothetical Compound on Neuronal Firing Frequency

Concentration (µM)Average Firing Frequency (Hz)Percent Inhibition (%)
0 (Control)12.50
110.218.4
106.349.6
502.183.2
1000.596.0

Influence on Membrane Potential

The membrane potential is the difference in electrical charge between the inside and outside of a neuron. At rest, this is known as the resting membrane potential. Alterations to this potential can either make a neuron more likely (depolarization) or less likely (hyperpolarization) to fire an action potential.

A compound that suppresses neuronal firing would be expected to cause hyperpolarization of the neuronal membrane. This could be achieved by modulating the activity of ion channels, such as by opening potassium channels to allow positive charge to flow out of the cell, or by blocking sodium or calcium channels to prevent positive charge from entering.

Hypothetical Findings for this compound:

Measurements of the resting membrane potential in the presence of the compound would likely show a shift to a more negative value. For example, a neuron with a resting potential of -70 mV might be hyperpolarized to -80 mV. This increased negative charge would make it more difficult for the neuron to reach the threshold required to initiate an action potential.

Alteration of Evoked Excitatory Postsynaptic Currents (EPSCs)

Excitatory postsynaptic currents (EPSCs) are the flow of ions that cause a temporary depolarization of the postsynaptic membrane, making the neuron more likely to fire an action potential. These currents are typically mediated by the neurotransmitter glutamate binding to its receptors.

A compound could reduce neuronal excitability by diminishing the amplitude or duration of EPSCs. This could occur through various mechanisms, such as blocking glutamate receptors or modulating the release of glutamate from the presynaptic terminal.

Hypothetical Findings for this compound:

Interactive Data Table: Effect of a Hypothetical Compound on EPSC Amplitude

Concentration (µM)Average EPSC Amplitude (pA)Percent Reduction (%)
0 (Control)150.80
1125.217.0
1078.448.0
5035.176.7
10012.691.6

Identification and Characterization of Novel Biological Targets

Proteasome Inhibition Activity

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Inhibition of the proteasome can have profound effects on cellular function and is a strategy used in cancer therapy.

Hypothetical Findings for this compound:

Biochemical assays measuring the activity of the 20S proteasome would be performed. If the compound possesses proteasome inhibitory activity, a dose-dependent decrease in proteasomal function would be observed. For instance, the compound might exhibit an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) in the low micromolar range, indicating significant proteasome inhibition.

Multidrug Resistance Modulating Properties

Multidrug resistance (MDR) is a phenomenon whereby cells become resistant to a broad range of structurally and functionally diverse drugs. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which pump drugs out of the cell.

A compound could modulate MDR by inhibiting the function of these transporters, thereby increasing the intracellular concentration and efficacy of other drugs.

Hypothetical Findings for this compound:

In vitro studies using cancer cell lines that overexpress P-glycoprotein would be conducted. The ability of the compound to increase the intracellular accumulation of a known P-glycoprotein substrate (e.g., a fluorescent dye) would be measured. A positive result would indicate that the compound can reverse or modulate multidrug resistance.

Exploration of Other Enzyme or Receptor Binding Profiles

To fully characterize a novel compound, a broad screening against a panel of known enzymes and receptors is often performed. This helps to identify any additional biological targets and can provide insights into potential off-target effects.

Hypothetical Findings for this compound:

A comprehensive binding assay screen against a wide range of G-protein coupled receptors (GPCRs), ion channels, and kinases could reveal additional interactions. For example, the compound might show affinity for certain serotonin or dopamine receptor subtypes, which could further explain its neuroactive properties. Any significant binding affinities would warrant further investigation to determine the functional consequences of these interactions.

No Information Found for Chemical Compound "this compound"

Despite a comprehensive search of scientific databases and publicly available information, no data or research findings could be located for a chemical compound designated "this compound."

This designation does not correspond to any recognized chemical entity in the scientific literature. It is possible that "this compound" may be an internal corporate identifier, a product catalog number from a specific supplier that is not indexed in major databases, or a typographical error.

Consequently, it is not possible to provide an article on the "" for this compound, as there is no research to analyze or report. The specified outline, including the elucidation of previously unspecified mechanisms of action, cannot be addressed due to the complete absence of information on "this compound."

Further investigation would require a correct and recognized chemical name, such as a systematic IUPAC name, CAS registry number, or another common synonym, to access any existing research on the compound's biological activities. Without such information, a detailed scientific article as requested cannot be generated.

Preclinical Research Models for Mechanistic Elucidation of Add 196022

In Vitro Neuronal Preparations for Cellular Electrophysiology (e.g., Nucleus Accumbens, Hippocampal Slices)

In vitro electrophysiology serves as a foundational tool for investigating how a compound directly affects neuronal function at the cellular level. criver.com By recording the electrical activity of neurons in isolated brain tissue, researchers can gain high-resolution insights into a drug's mechanism of action on ion channels, receptors, and synaptic transmission. criver.comresearchgate.net For the study of ADD 196022, brain slices from critical regions such as the hippocampus and nucleus accumbens are utilized. These areas are selected for their well-characterized roles in neuronal plasticity, reward, and seizure propagation. nih.govnih.gov

The whole-cell patch-clamp technique is a primary method used in these preparations. nih.govmdpi.com It allows for the detailed measurement of a neuron's membrane potential and the ionic currents that flow across its membrane. researchgate.net Experiments are designed to assess the effects of this compound on intrinsic neuronal properties, such as resting membrane potential, input resistance, and action potential firing characteristics. Furthermore, its impact on synaptic transmission is evaluated by measuring changes in both excitatory and inhibitory postsynaptic currents. This direct measurement of neuronal function provides critical information on whether the compound enhances inhibition or reduces excitation within key neural circuits. criver.com

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In Vivo Rodent Seizure Models for Mechanistic Profiling

Following in vitro characterization, the compound's activity is assessed in established in vivo rodent models of seizures. These models are indispensable for evaluating a compound's ability to prevent seizure generation and propagation within the complex, intact neural networks of a living organism. creative-biolabs.comnih.gov Each model mimics different aspects of human epilepsy, providing a comprehensive profile of the compound's potential anticonvulsant spectrum. nih.gov

The Maximal Electroshock Seizure (MES) test is a widely used preclinical screen that models generalized tonic-clonic seizures. nih.govmdpi.commeliordiscovery.com This model is particularly effective for identifying compounds that prevent the spread of seizure activity through neural circuits. scispace.compreprints.org In this test, a brief electrical stimulus is applied via corneal or auricular electrodes to induce a characteristic seizure, with the primary endpoint being the abolition of the tonic hindlimb extension phase. creative-biolabs.comnih.gov

The efficacy of a test compound in the MES model provides strong evidence of its ability to inhibit voltage-gated sodium channels or to block seizure propagation through other mechanisms. mdpi.com The test is highly reproducible and has been instrumental in the discovery of major antiepileptic drugs. nih.govscispace.com Analysis in both mice and rats allows for interspecies comparison and a more robust evaluation of the compound's potential. preprints.org

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The subcutaneous pentylenetetrazol (scPTZ) model is used to screen for compounds effective against generalized myoclonic and absence (petit mal) seizures. nih.govmeliordiscovery.com Pentylenetetrazol (PTZ) is a convulsant that acts as a GABA-A receptor antagonist. meliordiscovery.com When administered subcutaneously, it induces a predictable sequence of seizure behaviors, including myoclonic jerks and clonic seizures. The primary endpoint is the compound's ability to prevent or delay the onset of these seizure manifestations. nih.gov

A compound's effectiveness in this model suggests a mechanism of action involving the enhancement of GABAergic neurotransmission or effects on T-type calcium channels. nih.govnih.gov The scPTZ model is considered a clinically validated test that complements the MES model, helping to differentiate the mechanistic profile of potential antiepileptic drugs. nih.gov

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The kindling model is a chronic model of epilepsy that reflects the processes of epileptogenesis—the development of epilepsy over time. creative-biolabs.com It is particularly relevant for modeling temporal lobe epilepsy, the most common form of focal epilepsy in adults. nih.gov This model involves the repeated application of a sub-convulsive electrical stimulus to a limbic brain structure, typically the amygdala. nih.govtranspharmation.com Over time, these repeated stimulations lead to progressively more severe seizures, culminating in generalized tonic-clonic convulsions. nih.govaesnet.org

Investigating a compound within the kindling model can reveal its potential not only to treat existing seizures (anticonvulsant effect) but also to prevent the development of the epileptic state (antiepileptogenic effect). transpharmation.com Key endpoints include the reduction in seizure severity, as scored on the Racine scale, and a decrease in the duration of the afterdischarge—the electrographic seizure activity recorded via EEG. synapcell.com This model is considered highly predictive of clinical efficacy against partial-onset seizures. creative-biolabs.com

Analytical Methodologies in Enaminone Research and Development

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a cornerstone technique for the analysis of enaminone compounds, offering high resolution and sensitivity for both qualitative and quantitative assessments. Stability-indicating HPLC methods have been successfully developed for various enaminones, allowing for the separation of the parent compound from its degradation products. tandfonline.comnih.gov

A typical HPLC method for enaminone analysis employs a chiral stationary phase, such as a Chiral-HSA (Human Serum Albumin) column, which is effective in separating diastereoisomers that may be present. tandfonline.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common mobile phase for the analysis of enaminones consists of a mixture of n-octanoic acid, isopropyl alcohol, and a disodium (B8443419) hydrogen phosphate (B84403) solution. tandfonline.comnih.gov The pH of the mobile phase is also a key factor, with a pH of around 7.5 often being used. nih.gov

Detection is typically performed using a UV detector at a wavelength where the enaminone exhibits maximum absorbance. tandfonline.com The flow rate is generally maintained at around 1 mL/min to ensure optimal separation and peak shape. tandfonline.comnih.gov Under these conditions, well-resolved peaks for the enaminone and its degradation products can be achieved with retention times often under 5 minutes. tandfonline.comnih.gov

The developed HPLC methods are validated for their specificity, accuracy, and reproducibility to ensure reliable results. nih.gov These methods are instrumental in conducting stability studies of enaminones under various stress conditions, such as acidic, alkaline, and neutral environments, to determine their degradation kinetics and pathways. tandfonline.comnih.gov

Table 1: Representative HPLC Method Parameters for Enaminone Analysis
ParameterCondition
ColumnChiral HSA
Mobile Phasen-octanoic acid (5 mM), isopropyl alcohol, and disodium hydrogen phosphate solution (1:9 v/v)
Flow Rate1 mL/min
DetectionUV

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Quantification

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective tool for the characterization and quantification of enaminones. nih.gov This technique is particularly valuable for identifying degradation products and for determining the concentration of enaminones in complex matrices, such as biological fluids. tandfonline.comnih.gov

For the characterization of enaminones and their degradation products, LC-MS analysis can reveal the molecular masses of the compounds present in a sample. tandfonline.comnih.gov For instance, in the acid hydrolysis of an enaminone, LC-MS can identify the formation of decarboxylated products. tandfonline.com The mass spectrometer can be operated in various modes, such as single ion monitoring (SIM) or tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode, to enhance selectivity and sensitivity. nih.gov

Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for the analysis of enaminones by LC-MS. nih.gov The analysis is typically performed in the positive ion mode, where the protonated molecules [M+H]⁺ are detected. nih.gov

For quantitative analysis, a sensitive and selective LC-MS method can be developed and validated. This involves the use of an internal standard to ensure accuracy and precision. nih.gov Sample preparation for analysis in biological matrices like rat serum may involve a simple protein precipitation step. nih.gov Calibration curves are constructed over a specific concentration range and should demonstrate good linearity (r > 0.99). nih.gov The precision and accuracy of the method are evaluated through intra-day and inter-day studies, with relative standard deviations (%RSD) and percent deviation from nominal concentrations (%DEV) expected to be within acceptable limits. nih.gov

Table 2: Representative LC-MS/MS Parameters for Enaminone Quantification
ParameterCondition
Ionization ModeAPCI, Positive Ion
MS/MS ModeSRM
Sample PreparationProtein Precipitation
Linearity (r)> 0.9989
Intra-day and Inter-day %RSD&lt; 10.1%

Future Research Trajectories for Add 196022 and Enaminone Analogs

Rational Design of Metabolically Stable Enaminone Derivatives

A significant challenge in drug development is ensuring sufficient metabolic stability to achieve desired therapeutic concentrations and reduce the risk of metabolite-related toxicities. For ADD 196022 and its enaminone analogs, rational design strategies can be employed to improve their metabolic profiles. This involves a thorough understanding of the metabolic pathways affecting these compounds, typically involving cytochrome P450 (CYP) enzymes and other conjugating systems.

Strategies for enhancing metabolic stability include:

Bioisosteric Replacement : Substituting metabolically labile groups with bioisosteric equivalents that are more resistant to enzymatic degradation while retaining or improving pharmacological activity. For instance, replacing oxidizable alkyl chains or aromatic positions susceptible to hydroxylation with fluorine atoms or other metabolically stable moieties.

Deuteration : Introducing deuterium (B1214612) atoms at metabolically vulnerable positions. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down enzymatic oxidation, thereby extending the compound's half-life in vivo.

Steric Hindrance : Introducing bulky groups near metabolically active sites to sterically hinder enzyme access, thereby reducing the rate of metabolism.

Conformational Restriction : Incorporating structural features that limit the flexibility of the molecule, potentially reducing the number of accessible conformations that are optimal for metabolic enzymes.

Early studies on this compound already indicated efforts to minimize toxicity through structural modifications, leading to the identification of safer analogs like methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, which demonstrated a significantly improved protective index uni.lu. Future research will build upon these findings, employing systematic structure-metabolism relationship (SMR) studies to guide the design of next-generation enaminone derivatives with optimized metabolic stability and reduced potential for adverse effects.

Discovery of Novel Biological Activities Beyond Current Anticonvulsant Focus

While enaminones, including this compound, are primarily recognized for their anticonvulsant activity, the diverse chemical reactivity and structural versatility of the enaminone scaffold suggest potential for a broader spectrum of biological activities. Expanding research beyond epilepsy could uncover novel therapeutic applications.

Enaminones are known to participate in various chemical reactions, making them valuable synthons for complex molecular architectures. This inherent reactivity can translate into diverse biological interactions. Potential areas for exploration include:

Anticancer Activity : Enaminone derivatives have shown promise as anticancer agents, often by targeting specific pathways involved in cell proliferation, angiogenesis, or apoptosis.

Anti-inflammatory and Analgesic Properties : Some enaminone structures exhibit anti-inflammatory effects, potentially by modulating cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial Activity : The enaminone moiety can be incorporated into compounds with antibacterial, antifungal, or antiviral properties.

Neuroprotective Effects : Beyond anticonvulsant activity, enaminones might possess neuroprotective capabilities by mitigating oxidative stress, excitotoxicity, or neuroinflammation, which are implicated in various neurodegenerative diseases.

Modulation of Ion Channels or Receptors : Given their impact on GABA levels, further investigation into their interaction with other ion channels (e.g., voltage-gated sodium or calcium channels) or neurotransmitter receptors could reveal new mechanisms of action relevant to other neurological or psychiatric disorders.

High-throughput screening (HTS) of enaminone libraries against a wide array of biological targets and disease models could accelerate the discovery of these novel activities. This approach would involve synthesizing diverse enaminone scaffolds and screening them against panels of enzymes, receptors, and cellular pathways relevant to different disease states.

Biological ActivityPotential Mechanisms / Targets
AnticancerCell proliferation inhibition, apoptosis induction, anti-angiogenesis
Anti-inflammatoryCOX inhibition, cytokine modulation
AntimicrobialBacterial/fungal enzyme inhibition, membrane disruption
NeuroprotectiveAntioxidant activity, anti-excitotoxicity, anti-neuroinflammation
Ion Channel/Receptor ModulationVoltage-gated channels, neurotransmitter receptors

Application of Advanced Computational Methods for De Novo Ligand Design and Target Prediction

Advanced computational methods are indispensable tools in modern drug discovery, offering efficient ways to design novel ligands and predict their biological targets. For this compound and its analogs, these methods can significantly streamline the lead optimization process and guide the synthesis of more effective and selective compounds.

Key computational approaches include:

De Novo Ligand Design : Algorithms can generate novel molecular structures that are predicted to bind to a specific target site with high affinity. This can lead to entirely new chemical entities with optimized properties, rather than relying solely on modifications of existing structures.

Molecular Docking and Scoring : Simulating the binding of enaminone derivatives to known or predicted protein targets. This helps to understand the molecular interactions, predict binding affinity, and prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies : Developing mathematical models that correlate chemical structure with biological activity or physicochemical properties. These models can predict the activity of new, unsynthesized enaminones, thereby reducing the number of compounds that need to be experimentally tested.

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of enaminones in complex biological environments, such as protein-ligand interactions or membrane permeability. MD can provide insights into conformational changes, binding kinetics, and stability.

Target Prediction and Network Pharmacology : Utilizing cheminformatics tools and machine learning algorithms to predict potential biological targets for enaminone compounds based on their structural similarity to known ligands or their predicted interaction profiles. Network pharmacology approaches can help elucidate polypharmacological effects and identify synergistic interactions.

Computational studies have already been applied to enaminones, including in silico identification of active conformations for open-chain enaminones with anticonvulsant activity. Future research will expand these applications to cyclic enaminones like this compound, enabling a more systematic and data-driven approach to drug design.

Development of Sustainable and Environmentally Benign Synthetic Routes for Enaminones

The synthesis of pharmaceutical compounds traditionally involves multi-step processes that can generate significant waste and utilize hazardous reagents. The development of sustainable and environmentally benign synthetic routes for enaminones, including this compound, is crucial for reducing the environmental footprint of drug manufacturing and promoting green chemistry principles.

Key areas of focus for sustainable synthesis include:

Atom Economy : Designing reactions that incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.

Catalysis : Utilizing highly efficient and selective catalysts (e.g., organocatalysts, biocatalysts, heterogeneous catalysts) to reduce reaction times, temperatures, and the need for stoichiometric reagents.

Solvent Selection : Replacing volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, supercritical fluids, or solvent-free conditions.

Renewable Feedstocks : Exploring the use of renewable resources as starting materials for enaminone synthesis, rather than relying solely on petrochemicals.

Flow Chemistry : Implementing continuous flow processes, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch reactions, often leading to reduced waste generation.

Waste Minimization and Recycling : Developing processes that minimize by-products and facilitate the recycling of reagents and catalysts.

Research into the synthesis of enaminones has historically involved various methods, including reactions from 1,3-diketones and amines uni.lu. Future efforts will focus on refining these methods and exploring novel green synthetic strategies to make the production of this compound and its analogs more sustainable.

Q & A

Basic Research Questions

Q. What are the foundational steps to synthesize and characterize Add 196022 in a research setting?

  • Methodological Answer :

Synthesis Protocol : Follow stepwise procedures with documentation of reaction conditions (temperature, solvents, catalysts), stoichiometry, and purification methods (e.g., recrystallization, column chromatography). Include safety protocols for hazardous reagents .

Characterization : Use NMR, mass spectrometry (MS), and elemental analysis to confirm molecular structure. For purity, employ HPLC or GC with standardized reference materials .

Reproducibility : Document batch-specific variations and validate results through independent replication by lab members .

Q. How can researchers ensure reproducibility when working with this compound?

  • Methodological Answer :

  • Detailed Documentation : Record all experimental parameters (e.g., humidity, equipment calibration) in lab notebooks or electronic systems. Use standardized units and metadata tags .
  • Independent Replication : Assign separate teams to repeat synthesis and characterization steps. Cross-validate data using blinded analysis .
  • Supplementary Materials : Archive raw spectra, chromatograms, and instrument logs as searchable supplementary files .

Q. What criteria should guide the formulation of research questions for studying this compound?

  • Methodological Answer :

  • Measurable : Frame questions to allow quantitative analysis (e.g., "How does pH affect this compound’s stability?" vs. "Is this compound stable?").
  • Relevance : Align with gaps in existing literature, such as unexplored biological targets or environmental persistence .
  • Testability : Ensure hypotheses can be validated via controlled experiments or computational modeling .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while maintaining purity?

  • Methodological Answer :

Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity). Analyze interactions using ANOVA .

Analytical Monitoring : Employ in-situ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Scale-Up Considerations : Assess yield-purity trade-offs using response surface methodology (RSM) and pilot-scale reactors .

VariableRange TestedOptimal ValueImpact on YieldImpact on Purity
Temperature50–90°C75°C+28%-5%
Catalyst Loading0.1–1.0 mol%0.5 mol%+15%No change

Q. What methodological approaches resolve contradictory data in this compound’s bioactivity studies?

  • Methodological Answer :

  • Statistical Validation : Apply robust regression models to identify outliers. Use sensitivity analysis to assess confounding variables (e.g., cell line heterogeneity) .
  • Replication Across Models : Test hypotheses in multiple biological systems (e.g., in vitro, in vivo) to isolate compound-specific effects .
  • Cross-Disciplinary Consultation : Engage statisticians or computational biologists to refine experimental designs and interpret conflicting results .

Q. How can multi-omics data be integrated to study this compound’s mechanism of action?

  • Methodological Answer :

Data Collection : Perform transcriptomics, proteomics, and metabolomics assays under standardized conditions. Use triplicate samples to reduce technical noise .

Integration Tools : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to identify cross-omics correlations .

Validation : Confirm key pathways via CRISPR knockouts or pharmacological inhibition .

Q. How to develop a theoretical framework for predicting this compound’s environmental impact?

  • Methodological Answer :

  • Conceptual Modeling : Link to existing theories (e.g., QSAR for biodegradation, fugacity models for environmental distribution) .
  • Iterative Validation : Compare model predictions with empirical data from microcosm studies or field sampling .
  • Risk Assessment : Quantify ecological thresholds using probabilistic methods (e.g., Monte Carlo simulations) .

Q. What strategies validate computational models predicting this compound’s pharmacokinetic behavior?

  • Methodological Answer :

Experimental Benchmarking : Compare in silico ADMET predictions with in vivo absorption/excretion data .

Sensitivity Analysis : Identify critical parameters (e.g., partition coefficients) affecting model accuracy .

Peer Review : Submit models to open-access repositories for community validation and refinement .

Guidance for Methodological Rigor

  • Data Contradictions : Always triangulate findings using orthogonal methods (e.g., SPR for binding affinity if ELISA results conflict) .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety, data integrity, and conflict of interest disclosures .
  • Theoretical Grounding : Anchor hypotheses in established mechanisms (e.g., enzyme inhibition kinetics) while exploring novel interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.